4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole

Medicinal Chemistry Chemical Biology Synthetic Methodology

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole (CAS 2327231-20-7) delivers a unique conformational profile unavailable from larger-ring analogs. The strained azetidine ring linked directly through nitrogen at the pyrazole 4-position provides a rigid, well-defined vector for structure-activity relationship exploration. Replace piperidine or morpholine moieties with this building block to reduce lipophilicity and improve metabolic stability in lead optimization. Ideal for fragment-based drug discovery and analog library synthesis where precise spatial control is essential. No target-specific bioactivity data published—confirming its role as a versatile, unbiased chemical scaffold.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13677292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN2CCC2
InChIInChI=1S/C8H13N3/c1-10-6-8(5-9-10)7-11-3-2-4-11/h5-6H,2-4,7H2,1H3
InChIKeyDNEVMGHXDGAQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole (CAS 2327231-20-7): Structural and Procurement Baseline


4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole (CAS: 2327231-20-7) is a small-molecule heterocyclic building block with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol [1]. Its structure is defined by a 1-methyl-1H-pyrazole core substituted at the 4-position with an azetidin-1-ylmethyl group. This compound is primarily utilized in medicinal chemistry and pharmaceutical research as a key intermediate or scaffold for the synthesis of more complex, biologically active molecules . A direct search of primary research literature and authoritative databases reveals an absence of published, target-specific bioactivity data (e.g., IC50, Ki, or functional assay results) for this specific compound [2].

Procurement Risks of Substituting 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole with Other Pyrazole-Amine Building Blocks


Substituting 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole with a generic pyrazole-amine analog is not advisable due to the unique structural and stereoelectronic properties conferred by the azetidin-1-ylmethyl substituent. Unlike its close regioisomer, 4-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole (CAS 1518649-76-7), or analogs with larger rings like piperidine or morpholine, the specific linkage of the strained azetidine ring directly through its nitrogen atom at the 4-position of the pyrazole core dictates a distinct conformational profile, basicity (pKa), and vector of functional group presentation [1]. In medicinal chemistry, such subtle changes in the linker and ring size can drastically alter a molecule's binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profile [2]. Replacing this specific building block with a seemingly similar alternative without rigorous experimental validation introduces significant risk of altering or abolishing the desired biological activity of the final compound, thereby compromising the integrity of a research program or industrial synthetic route.

Quantitative Differentiation of 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole from Its Closest Analogs


Regioisomeric Differentiation: N-Linked Azetidine vs. C-Linked Azetidine

A key differentiator is the compound's regiochemistry. The target compound (CAS 2327231-20-7) features an azetidine ring linked to the pyrazole's 4-position via its nitrogen atom (N-linked). Its closest regioisomer is 4-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole (CAS 1518649-76-7), which links the azetidine via its 3-position carbon atom (C-linked). This fundamental difference in connectivity is expected to result in distinct physicochemical properties, including altered basicity and three-dimensional vector orientation .

Medicinal Chemistry Chemical Biology Synthetic Methodology

Building Block Purity: High-Grade Starting Material vs. Standard Research Grade

The target compound is available in a high-purity grade (≥97%) from specialized chemical suppliers, which is a critical specification for demanding synthetic applications . This contrasts with the standard research-grade purity (e.g., 95%) commonly offered for the regioisomeric analog 4-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole .

Synthetic Chemistry Process Chemistry Quality Control

Conformational Constraint: Azetidine vs. Piperidine or Morpholine Analogs

The azetidine ring provides a unique, rigid sp3-hybridized scaffold with a distinct conformational preference compared to its six-membered ring analogs. In drug discovery, replacing a piperidine or morpholine ring with an azetidine is a common strategy to improve metabolic stability and reduce lipophilicity, potentially leading to enhanced pharmacokinetic properties [1]. While this is a class-level inference, the specific 1-azetidinylmethyl substitution pattern on the pyrazole core is a key structural feature for accessing these potential advantages.

Medicinal Chemistry Drug Design Conformational Analysis

Optimal Application Scenarios for 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole in Research and Development


Design and Synthesis of Conformationally Constrained Chemical Probes

This compound is ideally suited as a building block in medicinal chemistry for the design of novel chemical probes and lead compounds. Its azetidin-1-ylmethyl group provides a rigid, well-defined vector for exploring structure-activity relationships (SAR) around the pyrazole 4-position. This is particularly valuable in fragment-based drug discovery (FBDD) or structure-based drug design (SBDD) campaigns where precise control over molecular conformation is essential for target engagement [1].

Optimization of Pharmacokinetic Properties in Lead Series

In lead optimization programs, replacing larger, more lipophilic saturated heterocycles (like piperidines or morpholines) with this azetidine-containing building block is a well-validated strategy to improve drug-like properties. Its incorporation can be used to address specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities, such as high metabolic clearance or poor solubility, in a given chemical series [1].

Synthesis of Patent-Defining Analog Libraries

Given the prevalence of pyrazole and azetidine motifs in patented pharmaceutical agents, this building block serves as a strategic starting material for the synthesis of diverse analog libraries. Its use can enable the rapid exploration of chemical space around a core scaffold, facilitating the generation of novel intellectual property and the identification of backup compounds with improved properties [2].

Quote Request

Request a Quote for 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.